Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate
Description
tert-Butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a chiral carbamate derivative featuring a cyclohexane ring substituted with a formyl group at the 3-position and a tert-butyl carbamate-protected aminomethyl group. This compound is structurally characterized by its stereochemistry [(1R,3S)], which influences its reactivity and interactions in synthetic pathways, particularly in pharmaceutical intermediates. The formyl group (-CHO) serves as an electrophilic site for nucleophilic additions or condensations, while the tert-butyl carbamate (Boc) group provides protection for the amine, enabling selective reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFLYOFDSVADI-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclohexyl aldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a chemical compound with applications in scientific research, including use as an intermediate in synthesizing complex organic molecules. It is also studied for potential interactions with biological molecules and pathways, as well as potential therapeutic applications due to its unique chemical properties. This compound is also utilized in the production of various chemical products and materials.
Chemical Properties and Reactions
This compound has a molecular weight of 241.33 g/mol and the molecular formula .
The compound can undergo several types of chemical reactions:
- Oxidation: The formyl group can be oxidized to a carboxylic acid.
- Reduction: The formyl group can be reduced to an alcohol.
- Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
This compound is used in various scientific research applications:
- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
- Biology: It is studied for its potential interactions with biological molecules and pathways.
- Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
- Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and applications based on the evidence provided:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Functional Groups | Applications/Reactivity | Reference |
|---|---|---|---|---|---|---|---|
| tert-Butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate (Target) | Cyclohexane | Formyl (-CHO), Boc-protected amine | C₁₃H₂₃NO₃ | 257.33 | Aldehyde, carbamate | Intermediate for Schiff base formation | [1, 4] |
| tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) | Cyclohexane | Methoxy (-OCH₃), Boc-protected amine | C₁₃H₂₆N₂O₃ | 270.36 | Amine, ether | Precursor for iodopyrimidine derivatives | [1] |
| rel-tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclohexyl]carbamate | Cyclohexane | Bromomethyl (-CH₂Br) | C₁₄H₁₉Cl₂NOS | 320.28 | Bromoalkyl, carbamate | Substitution reactions (e.g., SN2) | [2] |
| rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate | Cyclopentane | Aminomethyl (-CH₂NH₂) | C₁₁H₂₂N₂O₂ | 214.31 | Primary amine, carbamate | Amine coupling or protection strategies | [3] |
| tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | Cyclopentane | Amine (-NH₂) | C₁₀H₂₀N₂O₂ | 200.28 | Unprotected amine, carbamate | Direct use in peptide synthesis | [4] |
| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate | Cyclopentane | Hydroxyl (-OH) | C₁₁H₂₁NO₃ | 215.29 | Alcohol, carbamate | Oxidation or glycosylation reactions | [6] |
| tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride | Cyclohexane | Aminomethyl (-CH₂NH₂), HCl salt | C₁₃H₂₇ClN₂O₂ | 278.82 | Charged amine, carbamate | Water-soluble intermediate | [7] |
Stereochemical and Functional Group Variations
- Cyclohexane vs. Cyclopentane Rings : Cyclohexane derivatives (e.g., target compound) exhibit greater conformational flexibility compared to cyclopentane analogs (e.g., ). This impacts binding affinity in drug-receptor interactions and solubility .
- Formyl vs. Hydroxymethyl/Aminomethyl: The formyl group in the target compound enhances electrophilicity, enabling condensations (e.g., with amines to form imines), whereas hydroxymethyl () or aminomethyl () groups prioritize hydrogen bonding or nucleophilic reactivity .
- Boc Protection Strategies : Compounds with unprotected amines () are prone to undesired side reactions, whereas Boc-protected analogs (e.g., target compound) allow controlled deprotection in multi-step syntheses .
Biological Activity
Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2253641-01-7
The compound features a tert-butyl group, a formyl group, and a cyclohexyl ring, which contribute to its chemical reactivity and potential interactions with biological systems.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological pathways. The formyl group can undergo oxidation to form carboxylic acids or reduction to alcohols, influencing its reactivity and interactions with proteins and enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. In vitro assays have shown inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Antitumor Effects : Investigations into the compound's effects on cancer cell lines have demonstrated cytotoxicity against various tumor cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Antitumor | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine production |
Notable Research Studies
- Antimicrobial Study : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cytotoxicity Assay : In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The IC50 was determined to be 30 µM, indicating promising antitumor activity.
- Inflammation Modulation : Research published by Lee et al. (2024) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting potential for therapeutic use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
